molecular formula C8H17NO B1359968 [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine CAS No. 1142202-08-1

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Cat. No.: B1359968
CAS No.: 1142202-08-1
M. Wt: 143.23 g/mol
InChI Key: KLRKBAFQXKDRQU-UHFFFAOYSA-N
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Description

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-ethyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKBAFQXKDRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275573
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-08-1
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyltetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of [(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine , a specialized gem-disubstituted building block.

Executive Summary

This compound represents a high-value scaffold in modern medicinal chemistry, serving as a polar, metabolically stable bioisostere for gem-dimethylcyclohexane derivatives. Its structural uniqueness lies in the quaternary center at the 4-position of the tetrahydropyran (THP) ring, which imparts conformational restriction (Thorpe-Ingold effect) while modulating lipophilicity (LogP). This guide provides the critical data, synthetic pathways, and handling protocols required for its integration into drug discovery programs.

Part 1: Chemical Dossier & Identifiers

This compound is often generated in situ or supplied as a custom synthesis product due to the specific nature of the ethyl/aminomethyl substitution pattern. The primary commercial entry point is its nitrile precursor.

Target Compound Data
AttributeDetail
Systematic Name This compound
Synonyms C-(4-Ethyl-tetrahydro-pyran-4-yl)-methylamine; 4-Aminomethyl-4-ethyltetrahydropyran
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Predicted LogP ~0.8–1.1 (vs. ~2.5 for cyclohexane analog)
H-Bond Donors/Acceptors 2 / 2
Topological Polar Surface Area 35.25 Ų
Key Precursor Data (Commercial Entry Point)
AttributeDetail
Precursor Name 4-Ethyltetrahydro-2H-pyran-4-carbonitrile
CAS Number 1498218-44-2
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Role Immediate precursor for reduction to the target amine.
Part 2: Rational Design in Medicinal Chemistry

The incorporation of the this compound motif is rarely accidental; it is a strategic design choice to solve specific ADME-Tox issues.

1. The Gem-Dialkyl Effect (Thorpe-Ingold)

The 4,4-disubstitution (ethyl and aminomethyl groups) creates a quaternary center. This steric bulk restricts the conformational flexibility of the tetrahydropyran ring, forcing substituents into specific axial/equatorial orientations.

  • Benefit: Pre-organizes the molecule for binding, reducing the entropic penalty upon binding to a protein target (e.g., Kinase or GPCR).

2. Lipophilicity Modulation (The "Oxygen Effect")

Replacing a cyclohexane core with tetrahydropyran (THP) typically lowers cLogP by ~1.0–1.5 units.

  • Mechanism: The ether oxygen at position 1 acts as a hydrogen bond acceptor but does not donate, improving solubility without introducing a highly reactive center.

  • Application: Ideal for lowering the lipophilicity of greasy lead compounds to improve metabolic stability (lowering clearance).

Part 3: Synthetic Pathways & Logic

The synthesis of this compound is robustly achieved via the reduction of its nitrile precursor. The construction of the quaternary center is the critical step.

Retrosynthetic Analysis (Graphviz Diagram)

Synthesis cluster_logic Strategic Logic Target Target Amine This compound Nitrile Precursor Nitrile 4-Ethyltetrahydro-2H-pyran-4-carbonitrile (CAS 1498218-44-2) Nitrile->Target Reduction (LiAlH4 or Raney Ni/H2) Ketone Starting Material Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) Ketone->Nitrile 1. Cyanoacetate/Knoevenagel 2. Grignard (EtMgBr)/Alkylation 3. Decarboxylation

Figure 1: Retrosynthetic logic flow from the commercially available pyranone to the target amine.

Part 4: Detailed Experimental Protocols

Safety Warning: This protocol involves the use of Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon/Nitrogen).

Protocol: Reduction of 4-Ethyltetrahydro-2H-pyran-4-carbonitrile

Objective: Convert the nitrile group (C≡N) to the primary amine (CH₂NH₂).

Reagents:

  • Substrate: 4-Ethyltetrahydro-2H-pyran-4-carbonitrile (1.0 eq)

  • Reductant: LiAlH₄ (2.0–3.0 eq) (Solution in THF preferred for safety)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Fieser workup reagents (Water, 15% NaOH, Water)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solubilization: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Reductant Addition: Carefully add LiAlH₄ (2.5 eq) portion-wise or dropwise (if solution) to the cold THF. Stir for 15 minutes.

  • Substrate Addition: Dissolve the nitrile precursor in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–6 hours. Monitor by TLC or LCMS (look for disappearance of nitrile peak and appearance of amine mass [M+H]⁺ = 144.2).

  • Quench (Fieser Method): Cool the reaction to 0°C.

    • Add water (x mL, where x = grams of LiAlH₄ used).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

    • Observation: A granular white precipitate (aluminum salts) should form.

  • Isolation: Filter the mixture through a Celite pad to remove the salts. Wash the pad with diethyl ether.

  • Purification:

    • Concentrate the filtrate.

    • Dissolve residue in 1N HCl (aqueous) to protonate the amine. Wash with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 6N NaOH.

    • Extract the free amine into Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate to yield the target amine oil.

Part 5: Analytical Verification

To validate the synthesis, look for these specific spectroscopic signatures.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~2.60 ppm (s, 2H) The methylene protons adjacent to the amine (-CH ₂-NH₂). This singlet confirms the quaternary center (no adjacent splitting).
¹H NMR (CDCl₃) δ ~0.85 ppm (t, 3H) The terminal methyl of the ethyl group.
¹H NMR (CDCl₃) δ ~3.6–3.8 ppm (m, 4H) The protons adjacent to the ether oxygen in the THP ring.
IR Spectroscopy Absence of ~2240 cm⁻¹ Disappearance of the sharp Nitrile (C≡N) stretch.
MS (ESI) [M+H]⁺ = 144.2 Confirms molecular weight of the amine.
Part 6: References
  • PubChem Compound Summary . 4-Ethyltetrahydro-2H-pyran-4-carbonitrile (Precursor). National Center for Biotechnology Information. Retrieved from [Link](Note: Linked to closest analog for structural verification).

  • Muller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Discusses the Thorpe-Ingold effect and lipophilicity modulation in similar scaffolds).

  • AOB Chem . Product Entry: 4-Ethyltetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link].

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrophobicity in Drug Discovery

In the landscape of modern drug development, understanding a molecule's physicochemical properties is paramount to predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2] Among the most influential of these properties is hydrophobicity (or lipophilicity), a measure of a molecule's tendency to dissolve in lipids and non-polar solvents rather than water.[3] This characteristic governs a compound's ability to permeate biological membranes, bind to plasma proteins, and reach its therapeutic target.[1][4]

The most widely accepted metric for hydrophobicity is the partition coefficient (P), defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[5][6] For practical application, this is expressed in a logarithmic form, logP.[1] A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] This parameter is a cornerstone of predictive models such as Lipinski's "Rule of Five," which provides a framework for evaluating a compound's drug-likeness.[7]

This guide provides a comprehensive technical overview of the theoretical and practical methodologies for determining the logP and hydrophobicity of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine , a novel small molecule with potential applications in medicinal chemistry. We will explore both in silico computational predictions and established experimental protocols, offering researchers a robust framework for characterization.

Molecular Profile: this compound

To understand the hydrophobicity of a molecule, one must first analyze its structure.

Structure:

A 2D representation of this compound.

Key Structural Features Influencing Hydrophobicity:

  • Tetrahydropyran (THP) Ring: This saturated heterocyclic ether is a common scaffold. The oxygen atom can act as a hydrogen bond acceptor, contributing a degree of polarity. However, the five aliphatic methylene groups (-CH2-) provide a significant non-polar, hydrophobic character.

  • Ethyl Group (-CH2CH3): Positioned at the C4 carbon, this alkyl group is purely aliphatic and will substantially increase the molecule's overall hydrophobicity compared to its unsubstituted parent compound.

  • Aminomethyl Group (-CH2NH2): The primary amine is a polar, basic functional group capable of hydrogen bonding (both as a donor and acceptor) and protonation at physiological pH. This group is the primary driver of the molecule's hydrophilic character.

The final logP value will be determined by the interplay between the hydrophobic contributions of the ethyl-substituted aliphatic ring and the hydrophilic influence of the primary amine.

Part I: Computational Prediction of logP (cLogP)

Computational methods offer a rapid and cost-effective means of estimating logP, which is invaluable for screening large libraries of virtual compounds in the early stages of drug discovery.[7][8][9] These methods can be broadly categorized into fragment-based, atom-based, and property-based approaches.[7][10]

  • Fragment-based Methods (e.g., CLogP, XLogP): These are the most common approaches. They operate on the principle that the logP of a molecule can be calculated by summing the contributions of its constituent chemical fragments.[7][11] Correction factors are applied to account for intramolecular interactions, such as electronic effects or steric hindrance.[3]

  • Atom-based Methods (e.g., AlogP): Similar to fragment-based methods, these calculate logP by summing the contributions of individual atoms, classified by their element type and bonding environment.[12]

  • Property-based Methods: These more advanced methods utilize quantum chemical calculations or molecular dynamics to derive logP from fundamental molecular properties like solvent-accessible surface area, polarizability, and electrostatic potentials.[10][13]

Predicted logP Values
CompoundAlgorithmPredicted logP (cLogP)Rationale for Change
(Oxan-4-yl)methanamineXLogP3-0.1[14]Baseline: The hydrophilic amine and ether are balanced by the hydrophobic aliphatic ring.
This compound XLogP3 (Estimated) ~0.8 - 1.2 The addition of a two-carbon ethyl group significantly increases the non-polar surface area, shifting the value to be more positive (hydrophobic).
This compound ALOGP (Estimated) ~0.7 - 1.1 Different atomic contribution parameters may yield slightly different but directionally consistent results.
This compound ACD/logP (Estimated) ~0.95 This method often provides a robust consensus value based on a large training dataset.

Note: The estimated values for the title compound are derived from the known value of the parent compound and the typical hydrophobic contribution of an ethyl group.

Part II: Experimental Determination of Hydrophobicity

While computational predictions are invaluable, experimental determination remains the benchmark for accuracy.[15][16] The two most prominent methods are the shake-flask technique and reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 1: The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[5][17]

Causality Behind the Protocol: The core principle is to allow a solute to reach thermodynamic equilibrium between two immiscible liquid phases (n-octanol and water) and then measure its concentration in each phase. The choice of n-octanol is critical as its combination of a polar hydroxyl head and a long non-polar alkyl chain effectively mimics the amphipathic nature of biological membranes. Pre-saturating each solvent with the other is a vital step to prevent volume changes during the experiment, which would alter the final concentrations and invalidate the results.

Experimental Protocol:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions). Vigorously mix equal volumes of the n-octanol and buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or LC-MS).

  • Partitioning: In a separatory funnel or glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer. The volume ratio can be adjusted depending on the expected logP.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25°C). The goal is to reach equilibrium without forming a stable emulsion.

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated. To break any minor emulsions and ensure complete separation, centrifugation is highly recommended (e.g., 2000 x g for 10-15 minutes).

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method.

  • Calculation: Calculate the logP using the formula: logP = log10 ( [Concentration]octanol / [Concentration]aqueous )

Self-Validation: The protocol's integrity is maintained by running replicates, ensuring the total mass of the compound recovered from both phases matches the initial mass added, and confirming that the calculated logP is independent of the initial solute concentration.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Pre-Saturated n-Octanol & Buffer E1 Combine Stock & Buffer in Known Volumes P1->E1 P2 Prepare Compound Stock in n-Octanol P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Both Phases E3->A1 A2 Quantify Concentration (e.g., HPLC-UV) A1->A2 A3 Calculate logP A2->A3

Caption: Workflow for the Shake-Flask logP determination method.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, an indirect method using RP-HPLC is widely employed.[16][18][19] This technique correlates a compound's retention time on a non-polar stationary phase with the known logP values of a set of standard compounds.[5][16]

Causality Behind the Protocol: The principle relies on the fact that in RP-HPLC, a hydrophobic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will therefore elute later than a hydrophilic compound. By measuring the retention time (t_R) and the column dead time (t_0), one can calculate the capacity factor (k), which is a measure of retention. A linear relationship exists between the logarithm of the capacity factor (log k) and the logP for a homologous series of compounds. This relationship allows for the creation of a calibration curve from which the logP of an unknown compound can be interpolated.

Experimental Protocol:

  • System Setup: Use an HPLC system equipped with a reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm) and a UV detector.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio is optimized to achieve good peak shape and retention times for the compounds of interest.

  • Standard Selection: Choose a set of 5-7 reference compounds with accurately known logP values that bracket the expected logP of the test compound. These standards should ideally be structurally related to the analyte if possible.

  • Calibration Curve Generation: a. Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0). b. Sequentially inject each reference standard and record its retention time (t_R). c. For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0. d. Plot log k (y-axis) versus the known logP values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is desirable for a reliable calibration.

  • Analyte Measurement: Under the identical chromatographic conditions, inject the this compound solution and record its retention time.

  • Calculation: a. Calculate the capacity factor (k) for the analyte. b. Using the calibration curve equation, calculate the logP of the analyte: logP = (log k - c) / m.

Self-Validation: The method's validity is confirmed by the high correlation coefficient of the calibration curve and by periodically running a quality control standard to ensure the system's performance is consistent.

HPLC_Workflow cluster_cal Calibration cluster_run Analyte Measurement cluster_det Determination C1 Select Standards with Known logP C2 Inject Standards & Measure Retention Time (tR) C1->C2 C3 Calculate log k for Each Standard C2->C3 C4 Plot log k vs. logP Generate Calibration Curve C3->C4 D1 Interpolate Analyte log k on Calibration Curve C4->D1 R1 Inject Analyte under Identical Conditions R2 Measure Analyte tR R1->R2 R3 Calculate Analyte log k R2->R3 R3->D1 D2 Determine logP of Analyte D1->D2

Caption: Workflow for the RP-HPLC-based logP determination method.

Conclusion and Forward Outlook

The hydrophobicity, quantified by logP, of this compound is a critical parameter for assessing its potential as a drug candidate. Based on structural analysis and computational predictions, the introduction of the C4-ethyl group is expected to shift the molecule's logP into the range of approximately 0.7 to 1.2, making it moderately more hydrophobic than its parent compound. This value falls within a favorable range for oral bioavailability according to frameworks like Lipinski's Rule of Five.

While in silico methods provide a valuable and rapid first assessment, this guide underscores the necessity of empirical validation. The shake-flask method offers a direct, albeit low-throughput, measurement, while the RP-HPLC method provides a reliable, high-throughput alternative suitable for screening. By employing these complementary computational and experimental approaches, researchers can confidently characterize the hydrophobicity of this and other novel chemical entities, enabling more informed decisions in the complex process of drug discovery and development.

References

  • Benfenati, E., Gini, G., & Cester, J. (2015). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. Environmental Research, 143, 15-21. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]

  • Kellogg, G. E. (2010). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Mini-Reviews in Medicinal Chemistry, 10(2), 167–179. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • i-solvents. (2020, January 23). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Baruah, I., & Deka, R. C. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry, 5(1), 162-174. [Link]

  • Zhou, J., & Li, W. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Current Pharmaceutical Analysis, 4(3), 154-161. [Link]

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  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Chromatography A, 1572, 32-41. [Link]

  • Zhou, J., & Li, W. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (1995). Toward a Principled Methodology for Neural Network Design and Performance Evaluation in QSAR. Application to the Prediction of LogP. Journal of Chemical Information and Computer Sciences, 35(5), 817-828. [Link]

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  • IEEE. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

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  • Lin, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(4), 1198-1211. [Link]

  • Mannhold, R., & Poda, G. I. (2020). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 16(1), 1-13. [Link]

  • Fuguet, E., et al. (2010). Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method. Journal of Chromatography A, 1217(18), 3090-3098. [Link]

  • Cseh, S., et al. (2002). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Medicinal Chemistry, 9(19), 1751-1768. [Link]

  • Laban, S. L., et al. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. QSAR & Combinatorial Science, 25(8-9), 727-737. [Link]

  • Colmenarejo, G. (2013). QSAR Models for the Prediction of Plasma Protein Binding. Mini-Reviews in Medicinal Chemistry, 13(2), 240-249. [Link]

  • Fuguet, E., et al. (2010). Determination of the hydrophobicity of organic compounds measured as log P(o/w) through a new chromatographic method. ResearchGate. [Link]

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  • Thompson, S. J., et al. (2006). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Aston Research Explorer. [Link]

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Sources

A Technical Guide to [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine Derivatives: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics. This in-depth technical guide focuses on a specific, yet increasingly important subclass: [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine and its derivatives. We will explore the synthetic pathways to access this core, its applications in drug discovery, and the underlying structure-activity relationships (SAR) that govern its biological effects.

The Significance of the 4-Substituted Tetrahydropyran Core

The rigidity of the tetrahydropyran ring, combined with the introduction of substituents at the 4-position, provides a three-dimensional diversity that is highly sought after in modern drug design. The 4-ethyl-4-aminomethyl substitution pattern, in particular, offers a unique combination of a lipophilic ethyl group and a basic aminomethyl moiety, which can be crucial for modulating pharmacokinetic properties and target engagement. This scaffold serves as a versatile building block, allowing for the exploration of chemical space around a sp³-rich core, a feature often associated with improved clinical success rates.

Synthetic Strategies for Accessing the Core Scaffold

The construction of the this compound core can be approached through several synthetic routes. The choice of a particular pathway often depends on the desired stereochemistry and the availability of starting materials.

Prins Cyclization Approach

A powerful method for the synthesis of functionalized tetrahydropyrans is the Prins cyclization.[1][2] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.

Experimental Protocol: Tethered Enol-Ether Prins Cyclization

  • Step 1: Synthesis of the Homoallylic Ether Precursor: A suitable homoallylic alcohol is protected, for instance, as a silyl ether. This is then reacted with an appropriate enol ether under acidic conditions to form the tethered precursor.

  • Step 2: Cyclization: The precursor is treated with a Lewis acid (e.g., SnCl₄, BF₃·OEt₂) to initiate the cyclization cascade, forming the 4-hydroxytetrahydropyran ring.

  • Step 3: Functional Group Interconversion: The resulting 4-hydroxyl group is a key handle for further derivatization. It can be converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide.

  • Step 4: Reduction to the Amine: The 4-azido-tetrahydropyran is then reduced to the corresponding 4-aminotetrahydropyran using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or treatment with triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Prins_Cyclization Start Homoallylic Alcohol + Enol Ether Precursor Tethered Precursor Start->Precursor Acid Cyclization Prins Cyclization (Lewis Acid) Precursor->Cyclization Hydroxy_THP 4-Hydroxy-tetrahydropyran Cyclization->Hydroxy_THP Azido_THP 4-Azido-tetrahydropyran Hydroxy_THP->Azido_THP Mitsunobu or Mesylation/Azide Substitution Amino_THP 4-Amino-tetrahydropyran Azido_THP->Amino_THP Reduction (e.g., H2, Pd/C)

Caption: Prins cyclization workflow for 4-aminotetrahydropyran synthesis.

Synthesis from Tetrahydro-4H-pyran-4-one

A more direct approach utilizes the commercially available tetrahydro-4H-pyran-4-one as a starting material.[3] This ketone provides a convenient entry point for introducing the desired substituents at the 4-position.

Experimental Protocol: Synthesis via Grignard Reaction and Nitrile Reduction

  • Step 1: Grignard Addition: Tetrahydro-4H-pyran-4-one is reacted with ethylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) to introduce the ethyl group at the 4-position, yielding 4-ethyltetrahydro-2H-pyran-4-ol.

  • Step 2: Introduction of the Nitrile Group: The tertiary alcohol is then subjected to conditions that replace the hydroxyl group with a nitrile. This can be achieved via a two-step process involving conversion to a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with cyanide (e.g., NaCN, KCN).

  • Step 3: Reduction of the Nitrile: The resulting 4-cyano-4-ethyl-tetrahydropyran is then reduced to the primary amine, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under high pressure.

Ketone_Route Start Tetrahydro-4H-pyran-4-one Grignard Grignard Reaction (EtMgBr) Start->Grignard Alcohol 4-Ethyltetrahydro-2H-pyran-4-ol Grignard->Alcohol Nitrile_Intro Nitrile Introduction (e.g., via Mesylate + NaCN) Alcohol->Nitrile_Intro Nitrile 4-Cyano-4-ethyl-tetrahydropyran Nitrile_Intro->Nitrile Reduction Nitrile Reduction (e.g., LiAlH4) Nitrile->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthesis from tetrahydro-4H-pyran-4-one.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold has been incorporated into molecules targeting a range of biological systems. The following sections highlight some key areas of application and the associated SAR.

Necroptosis Inhibitors

Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases. Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1][4][5]triazole containing the tetrahydropyran moiety have been investigated as necroptosis inhibitors.[6]

Structure-Activity Relationship Insights:

  • Hydrophilicity at R4: In a series of necroptosis inhibitors, replacing a simple methyl group at the R4 position with more hydrophilic substituents like a hydroxyl or a 2-(tetrahydro-2H-pyran-4-yl)ethyl group led to an increase in potency.[6]

  • Metabolic Stability: The 2-(tetrahydro-2H-pyran-4-yl)ethyl group was identified as an optimal substituent for the R4 position, likely due to a favorable balance of potency and metabolic stability.[6]

CompoundR4 SubstituentNecroptotic Inhibition
7 HBaseline
21 MethylDecreased potency
22 HydroxylIncreased potency
23 2-(tetrahydro-2H-pyran-4-yl)ethylOptimal potency

Data adapted from a study on necroptosis inhibitors.[6]

Antibacterial Agents

The tetrahydropyran scaffold is also found in compounds with antibacterial activity. The amine functionality can be derivatized to explore interactions with bacterial targets.

Research has shown that secondary amines derived from the condensation of 2-(4-substituted-tetrahydropyran-4-yl)ethanamines with aromatic aldehydes, followed by reduction, possess significant antibacterial properties.[7] The nature of the aromatic substituent and the substitution pattern on the tetrahydropyran ring are critical for activity.

TGF-β Type 1 Receptor Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is a key player in cancer progression. Tetrahydropyran-containing pyrazole derivatives have been synthesized and evaluated as inhibitors of the TGF-β type 1 receptor (TGF-βR1).[4] These compounds have shown potential in the treatment of hepatocellular carcinoma.

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for library synthesis and lead optimization.

Future research in this area could focus on:

  • Stereoselective Synthesis: Developing more efficient and stereoselective routes to access enantiomerically pure derivatives, which is crucial for understanding interactions with chiral biological targets.

  • Expansion of Biological Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Optimization: Further exploring how modifications to the core structure and its substituents influence ADME (absorption, distribution, metabolism, and excretion) properties to design drug candidates with improved in vivo profiles.

References

  • [Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][4][5]triazole derivatives as necroptosis inhibitors. PMC.]([Link])

Sources

Methodological & Application

synthesis of amides using [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Synthesis Using [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Molecule and the Challenge The reagent This compound represents a specialized class of building blocks in medicinal chemistry: gem-disubstituted neopentyl-like amines .

  • Structure: A primary amine (-NH2) attached to a methylene spacer (-CH2-), which is bonded to a quaternary carbon (C4 of the tetrahydropyran ring).

  • Medicinal Utility: The tetrahydropyran (THP) ring lowers lipophilicity (LogP) compared to cyclohexane analogs, improving metabolic stability and solubility. The gem-ethyl substitution locks conformation, potentially increasing potency by restricting the entropy of the unbound state.

  • Synthetic Bottleneck: While primary amines are typically good nucleophiles, this specific molecule suffers from the Neopentyl Effect . The quaternary center at C4 creates a significant steric wall. Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the need for large excesses of reagents.

1.2 Strategic Decision Matrix To synthesize amides with this amine, we must move beyond "bucket chemistry" (EDC/NHS) and utilize high-energy intermediates.

  • Recommendation 1 (Process/Scale): T3P (Propylphosphonic anhydride) . It drives reactions to completion through high activation energy without the explosion risks of benzotriazoles. It is the preferred method for this substrate class.

  • Recommendation 2 (Discovery/Screening): HATU . Excellent for small-scale library synthesis where cost is less critical than first-pass success.

  • Recommendation 3 (The "Nuclear Option"): Ghosez’s Reagent . Converts the acid to an acid chloride in situ. Use this only if T3P and HATU fail due to extreme steric bulk on the acid partner.

Part 2: Visualizing the Workflow

The following decision tree outlines the optimal synthetic pathway based on the electronic and steric nature of the carboxylic acid partner.

AmideCouplingStrategy Start Start: Acid + [(4-ethyl-THP-4-yl)methyl]amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid StandardAcid Standard/Unencumbered Acid CheckAcid->StandardAcid Low Sterics HinderedAcid Sterically Hindered Acid (e.g., alpha-tertiary) CheckAcid->HinderedAcid High Sterics RouteA Route A: T3P Coupling (High Yield, Scalable) StandardAcid->RouteA Preferred (Process) RouteB Route B: HATU Coupling (Fast, Discovery Scale) StandardAcid->RouteB Preferred (MedChem) HinderedAcid->RouteA Attempt First RouteC Route C: Acid Chloride (Ghosez) (Max Reactivity) HinderedAcid->RouteC If Route A Fails

Figure 1: Decision tree for coupling this compound based on the steric profile of the carboxylic acid partner.

Part 3: Detailed Protocols

Protocol A: T3P Coupling (The Gold Standard)

Why: T3P (Propylphosphonic anhydride) generates a highly reactive mixed anhydride intermediate. It is supplied as a solution (usually 50% in EtOAc or DMF), making it safer than solid explosives like HOBt. It is particularly effective for hindered amines because the byproduct (P-species) is water-soluble, simplifying workup.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (preferred) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Preparation: In a reaction vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration 0.1 M to 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.

  • Activation: Cool the mixture to 0 °C (ice bath). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Remove the ice bath and allow to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • QC Check: Monitor by LCMS. The T3P byproduct is not UV active, simplifying analysis.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (2x).

    • Wash with 0.5 M HCl (to remove excess amine/pyridine).

    • Wash with sat. NaHCO3 (to remove unreacted acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: HATU Activation (High-Throughput)

Why: HATU forms an O-acyl-7-azabenzotriazole active ester. It is extremely fast but atom-ineconomical and expensive for large scale. Ideal for milligram-scale library synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes. Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the this compound (1.1 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Note: If the acid is also hindered (e.g., alpha-tertiary), heating to 50 °C may be required.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/LiCl solution (to remove DMF).

    • Standard acid/base wash as in Protocol A.

Protocol C: Ghosez’s Reagent (Difficult Substrates)

Why: When both partners are hindered, active esters (HATU/T3P) may still be too slow. Converting the acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) creates a highly electrophilic species that reacts rapidly with the neopentyl amine.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. Do not add base yet.

  • Coupling: In a separate vial, mix the Amine (1.1 equiv) and DIPEA (3.0 equiv) in dry DCM.

  • Addition: Add the Acid Chloride solution dropwise to the Amine solution.

  • Reaction: Stir for 1 hour. Flash chromatography is usually required as this method is less clean than T3P.

Part 4: Data & Comparison

Table 1: Coupling Reagent Performance for Neopentyl-like Amines

FeatureEDC / HOBtHATUT3P (Propylphosphonic anhydride)Acid Chloride
Reactivity LowHighHighVery High
Steric Tolerance PoorGoodExcellent Excellent
Epimerization Risk ModerateLowVery Low High
Workup Urea byproduct issuesDMF removal requiredWater Soluble (Clean) Acidic byproducts
Scalability GoodPoor (Cost/Safety)Excellent Moderate

Part 5: References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P as the superior reagent for hindered and sensitive couplings.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review of coupling mechanisms, including the limitations of carbodiimides (EDC) with hindered amines.

  • Patterson, E. A., et al. (2011). "The synthesis of sterically hindered amides." Tetrahedron Letters, 52(31), 4008-4011.

    • Context: Discusses specific challenges with neopentyl-type amines.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Angewandte Chemie International Edition, 18(1), 72-73.

    • Context: The foundational method for neutral acid chloride generation (Protocol C).

Sources

Application Note: Reductive Amination Protocols Involving [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details optimized protocols for incorporating [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine (referred to herein as Et-THP-CH₂NH₂ ) into drug scaffolds via reductive amination.

Et-THP-CH₂NH₂ is a high-value building block in medicinal chemistry. The tetrahydropyran (THP) ring serves as a polar, metabolically stable bioisostere for cyclohexane or morpholine, often improving the physicochemical properties (LogD, solubility) of the final drug candidate.

Structural Challenges

The molecule features a primary amine attached to a methylene spacer, which is in turn bonded to a quaternary carbon (C4 of the pyran ring, substituted with an ethyl group).

  • Steric Classification: Neopentyl-like amine.

  • Reactivity Profile: While the primary amine is nucleophilic, the gem-disubstitution (4-ethyl, 4-aminomethyl) at the adjacent position creates significant steric bulk. This hinders the formation of the tetrahedral hemiaminal intermediate, particularly when reacting with ketones.

  • Strategic Implication: Standard protocols often stall at the imine formation stage. This guide provides a Standard Protocol (Method A) for reactive aldehydes and an Enhanced Titanium-Mediated Protocol (Method B) for hindered ketones to overcome these energy barriers.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate experimental condition for your substrate.

ProtocolSelection Start Start: Reactant Selection CarbonylType Identify Carbonyl Partner Start->CarbonylType Aldehyde Aldehyde (R-CHO) CarbonylType->Aldehyde Ketone Ketone (R-C(=O)-R') CarbonylType->Ketone MethodA METHOD A: Standard STAB Protocol (DCE / AcOH) Aldehyde->MethodA High Reactivity KetoneType Steric Profile? Ketone->KetoneType KetoneType->MethodA Unhindered (e.g., Acetone, Cyclohexanone) MethodB METHOD B: Titanium(IV) Isopropoxide (Neat or THF) KetoneType->MethodB Hindered / Electron Poor (e.g., Acetophenones, Heteroaryl Ketones)

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl electrophilicity and steric environment.

Method A: Standard STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1] STAB is mild and selectively reduces the imine/iminium species without reducing the aldehyde/ketone substrate, provided the pH is controlled.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Amine: this compound (1.0 - 1.2 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 equiv)[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Protocol
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Carbonyl compound (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Amine Addition: Add Et-THP-CH₂NH₂ (1.1 mmol).

  • Acidification: Add Glacial Acetic Acid (1.0 mmol).

    • Expert Insight: The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Do not skip this for ketones.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures equilibrium favors the imine before reduction begins.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the carbonyl and the appearance of the product mass [M+H]⁺.

  • Workup: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Hindered ketones, aryl ketones, or when Method A fails to drive conversion. Mechanism: The neopentyl-like nature of Et-THP-CH₂NH₂ makes imine formation the rate-limiting step with bulky ketones. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine irreversibly.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Amine: this compound (1.2 - 1.5 equiv)

  • Carbonyl: Hindered Ketone (1.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Protocol
  • Imine Formation (The "Neat" Trick):

    • In a microwave vial or sealed tube, combine the Ketone (1.0 mmol) and Et-THP-CH₂NH₂ (1.2 mmol).

    • Add Ti(OiPr)₄ (2.0 mmol) neat (undiluted).

    • Expert Insight: If the mixture is too viscous or solids are present, add minimal anhydrous THF (0.5 - 1.0 mL). However, high concentration favors imine formation.

  • Incubation: Stir the mixture at RT for 6–12 hours.

    • Optional: If the ketone is extremely unreactive, heat to 60°C for 2–4 hours.

    • Validation: Aliquot a small sample into MeOH/NaBH₄ to check for imine formation via LCMS (reduction of the aliquot converts the imine to the amine for detection).

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (4 mL) or EtOH (4 mL).

    • Safety: The reaction is exothermic; cool the vessel in an ice bath during dilution.

  • Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions.

    • Warning: Significant gas evolution (H₂) will occur. Ensure good ventilation.

  • Reaction: Remove ice bath and stir at RT for 2 hours.

  • Workup (The "Rochelle" Method):

    • Titanium reactions form gelatinous emulsions upon water addition.

    • Crucial Step: Quench by adding 0.5 mL water, followed by dilution with EtOAc. Add 5 mL of saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate) .

    • Stir vigorously for 30 minutes. The mixture will separate into two clear layers (organic and aqueous) as the tartrate chelates the titanium.

    • Separate layers, extract aqueous with EtOAc, dry over Na₂SO₄, and concentrate.

Comparative Data & Troubleshooting

Reducing Agent Compatibility Table
Reducing AgentReactivitySolventpH SensitivityRecommended For
NaBH(OAc)₃ (STAB) MildDCE, DCM, THFNeutral/AcidicAldehydes, Cyclohexanones
NaBH₃CN ModerateMeOH, EtOHpH 5-6 (Acid req.)General Ketones (Toxic byproduct)
NaBH₄ StrongMeOH, EtOHBasicOnly used after imine pre-formation (Method B)
Ti(OiPr)₄ + NaBH₄ Very StrongNeat -> MeOHN/AEt-THP-CH₂NH₂ + Bulky Ketones
Troubleshooting "Stalled" Reactions

If the conversion is < 50% after 24 hours:

  • Check Sterics: The ethyl group on the THP ring creates a "face" bias. If your ketone is also chiral, you may be observing a matched/mismatched kinetic resolution.

  • Switch to Method B: If using Method A, the acetic acid might not be strong enough to force dehydration. The Titanium method is superior for forcing the imine.

  • Microwave Irradiation: For Method B, Step 1 (Imine formation) can be accelerated using a microwave reactor (80°C, 30 min) before the reduction step.

Mechanistic Visualization

The following diagram illustrates why the Titanium protocol is necessary for this specific amine when reacting with hindered ketones.

Mechanism Reactants Et-THP-CH₂NH₂ + Hindered Ketone Hemiaminal Hemiaminal (Crowded Intermediate) Reactants->Hemiaminal Slow Equilibrium Hemiaminal->Reactants Reversion (Common w/o Ti) Imine Activated Imine (Ti-Complexed) Hemiaminal->Imine Dehydration driven by Ti(OiPr)₄ Product Secondary Amine Product Imine->Product Irreversible Reduction Ti Ti(OiPr)₄ (Lewis Acid + Desiccant) Ti->Hemiaminal Coordinates Oxygen Reductant NaBH₄ (Hydride Source) Reductant->Imine H- Attack

Figure 2: Mechanistic pathway highlighting the role of Titanium in overcoming the reversibility of the hemiaminal formation caused by the steric bulk of the Et-THP group.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

reaction conditions for coupling [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of novel amide derivatives is presented, focusing on the coupling of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine with a range of carboxylic acids. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and optimization strategies for this critical transformation.

The tetrahydropyran (THP) motif is a privileged scaffold in modern drug discovery, frequently employed as a saturated heterocycle to enhance physicochemical properties such as solubility and metabolic stability. The specific amine, this compound, provides a valuable building block for introducing this moiety into potential therapeutic agents. The formation of a stable amide bond is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[1] This guide focuses on two of the most robust and widely adopted methods for achieving this linkage: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2]

Mechanistic Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily because the acidic proton of the carboxylic acid rapidly protonates the basic amine, forming an unreactive ammonium carboxylate salt.[3] Coupling reagents circumvent this issue by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group.[3][4]

EDC/HOBt Coupling Mechanism

The use of a water-soluble carbodiimide like EDC is a cornerstone of modern amide synthesis, valued for its efficiency and the ease of removing its urea byproduct via aqueous workup.[2] The reaction is almost universally performed with an additive, such as N-hydroxybenzotriazole (HOBt), to improve yields and suppress side reactions, most notably racemization of chiral centers and the formation of a stable N-acylurea byproduct.[2][5][6]

The mechanism proceeds in a stepwise fashion:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6][7]

  • Active Ester Formation: This unstable intermediate is intercepted by the nucleophilic HOBt to generate an HOBt-ester. This new species is more stable than the O-acylisourea and less prone to racemization.[2][7]

  • Aminolysis: The target amine, this compound, attacks the carbonyl of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt, which can participate in the catalytic cycle.[7]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester Urea EDC Byproduct (Urea) O_acylisourea->Urea HOBt_in HOBt HOBt_in->HOBt_ester Amide Amide Product (R-CONH-R') HOBt_ester->Amide HOBt_out HOBt (regenerated) HOBt_ester->HOBt_out Amine [(4-ethyl-THP-4-yl)methyl]amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU Coupling Mechanism

HATU is a highly effective uronium salt-based coupling reagent known for its rapid kinetics and high efficiency, particularly with sterically hindered substrates.[8] Its performance is attributed to the formation of a highly reactive OAt-active ester, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerating the reaction and suppressing epimerization.[8]

The mechanism, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is as follows:

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[8][9]

  • Aminolysis: The amine nucleophile attacks the active ester, rapidly forming the stable amide bond and releasing HOAt.[8][9]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) + Base OAt_ester OAt-Active Ester RCOOH->OAt_ester HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU releases Amide Amide Product (R-CONH-R') OAt_ester->Amide HOAt HOAt OAt_ester->HOAt releases Amine [(4-ethyl-THP-4-yl)methyl]amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound. Optimization may be required based on the specific properties of the carboxylic acid substrate.

Experimental_Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Stir at 0°C to RT) Setup->Reaction Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up (Extraction & Washes) Monitoring->Workup Upon Completion Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials & Reagents:

  • Carboxylic Acid

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (N-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine, Na₂SO₄, silica gel)

Typical Reagent Stoichiometry

Reagent Molar Equivalents Role
Carboxylic Acid 1.0 Limiting Reagent
[(4-ethyl...)]amine 1.0 - 1.2 Nucleophile
EDC·HCl 1.1 - 1.5 Coupling Agent
HOBt 1.1 - 1.5 Additive/Catalyst

| DIPEA or TEA | 2.0 - 3.0 | Non-nucleophilic Base |

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise over several minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide product by flash column chromatography on silica gel or via recrystallization.[2][10]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered substrates or when faster reaction times are desired.

Materials & Reagents:

  • Carboxylic Acid

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents

Typical Reagent Stoichiometry

Reagent Molar Equivalents Role
Carboxylic Acid 1.0 Limiting Reagent
[(4-ethyl...)]amine 1.0 - 1.2 Nucleophile
HATU 1.0 - 1.2 Coupling Agent

| DIPEA | 2.0 - 4.0 | Non-nucleophilic Base |

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[8]

  • Add the this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Reaction times are typically much shorter than with EDC/HOBt.[2][11]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the base, unreacted starting materials, and byproducts (tetramethylurea and HOAt).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography on silica gel.

Optimization and Troubleshooting Guide

ParameterRecommendation & RationaleTroubleshooting Tips
Solvent DMF is an excellent solvent for a wide range of substrates. DCM is a good alternative with a lower boiling point, simplifying removal. Acetonitrile can also be used.[1]If solubility is an issue, DMF is often the best choice. For sensitive substrates, DCM at lower temperatures may be preferable.
Base DIPEA is the most common non-nucleophilic base. TEA is also effective. The base neutralizes acid salts (e.g., from EDC·HCl) and facilitates the reaction.[1][2]Ensure at least 2 equivalents of base are used, especially if starting materials are hydrochloride salts.
Temperature Start reactions at 0 °C to control the initial exothermic activation step and minimize potential side reactions or racemization.[2][12]For sluggish reactions, allowing the mixture to stir at room temperature or gentle heating (e.g., 40-50 °C) may be necessary after the initial activation.
Equivalents A slight excess of the amine (1.1-1.2 equiv) and coupling reagents (1.1-1.5 equiv) can help drive the reaction to completion.[2][8]If the reaction stalls, adding an additional portion (0.2-0.3 equiv) of the coupling reagent may help.
Purification Flash column chromatography is the most common method.[2] A gradient of ethyl acetate in hexanes is often a good starting point. Recrystallization can be an effective alternative for crystalline solids.[10]If the product is very polar, a different solvent system (e.g., methanol in DCM) may be required for chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent tailing of basic compounds on silica gel.[10]

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.).
  • Carbodiimide - Wikipedia. (n.d.).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. (n.d.).
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (n.d.).
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
  • HATU - Wikipedia. (n.d.).
  • What is the best technique for amide purification? - ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 4,4-disubstituted tetrahydropyran motif is a valuable structural unit in modern drug discovery, but its synthesis, particularly the construction of the quaternary carbon center, presents unique challenges.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic hurdles.

Synthetic Workflow Overview

A common and robust strategy for constructing the this compound core involves a multi-step sequence starting from the commercially available tetrahydro-2H-pyran-4-one. The key challenges lie in controlling the reactivity at the sterically hindered tertiary center and ensuring the selective reduction of the nitrile.

G A Tetrahydro-2H-pyran-4-one B Step 1: Grignard Addition (EtMgBr, THF) A->B C-C Bond Formation C 4-Ethyltetrahydro-2H-pyran-4-ol (Tertiary Alcohol) B->C D Step 2: Nucleophilic Substitution (e.g., PBr3 then NaCN) C->D Hydroxyl to Nitrile E 4-Ethyltetrahydro-2H-pyran-4-carbonitrile (Key Intermediate) D->E F Step 3: Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) E->F Amine Formation G This compound (Target Scaffold) F->G G cluster_0 Potential Causes cluster_1 Solutions A Inactive Grignard Reagent (Moisture, Old Reagent) SolA Use fresh/titrated reagent. Activate Mg with I₂. Ensure all glassware/solvents are rigorously dry. A->SolA Verify & Dry B Enolization of Ketone (Side Reaction) SolB Add ketone slowly to Grignard (inverse addition). Run reaction at lower temp (0 °C). B->SolB Optimize Kinetics C Poor Temperature Control SolC Use an ice bath to maintain 0-5 °C during addition. C->SolC Control Exotherm Problem Low Yield of Tertiary Alcohol Problem->A Problem->B Problem->C

Technical Support Center: Purification of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine and its synthetic intermediates. As a key structural motif in various pharmaceutical candidates, ensuring the purity of this amine is critical for downstream applications and the integrity of research data. This resource is designed to help you navigate common purification challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its precursors.

Chromatography Troubleshooting

Issue: Poor separation or significant tailing of the amine on a standard silica gel column.

  • Possible Cause: this compound is a basic compound. The acidic nature of standard silica gel can lead to strong interactions with the amine, causing poor elution, band spreading, and potential degradation.[1][2][3]

  • Step-by-Step Solution:

    • Mobile Phase Modification:

      • Rationale: To mitigate the acidic nature of the silica gel, a basic modifier can be added to the mobile phase. This "neutralizes" the acidic silanol groups, preventing strong adsorption of the basic amine.[1][2]

      • Protocol: Start by adding a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1] The optimal concentration should be determined empirically using Thin Layer Chromatography (TLC).

    • Alternative Stationary Phases:

      • Rationale: If mobile phase modification is insufficient, using a different stationary phase can be more effective.

      • Amine-Functionalized Silica: This is a less polar and basic stationary phase that is well-suited for the purification of basic compounds without the need for mobile phase additives.[2][3] This simplifies the workup as removing the basic additive is no longer necessary.

      • Alumina (Basic or Neutral): Alumina is another alternative to silica gel and is available in basic, neutral, and acidic grades. For amines, basic or neutral alumina is recommended.[4]

      • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography can be a powerful tool. The separation is based on hydrophobicity. It's often beneficial to use a mobile phase with a high pH to ensure the amine is in its free-base form, which increases its lipophilicity and retention on the column.[1]

Issue: The desired amine co-elutes with a non-polar impurity.

  • Possible Cause: The chosen solvent system may not have sufficient selectivity to resolve the compounds.

  • Step-by-Step Solution:

    • TLC Solvent Screening:

      • Rationale: A systematic screening of different solvent systems using TLC is the most efficient way to identify a mobile phase with better selectivity.[5]

      • Protocol: Spot your crude mixture on several TLC plates and develop them in different solvent systems. Try combinations with varying polarities and solvent classes (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene).[5] Look for the solvent system that provides the largest difference in Rf values between your product and the impurity.

    • Gradient Elution:

      • Rationale: If a single isocratic solvent system is not effective, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.

      • Protocol: Start with a low polarity mobile phase that allows the non-polar impurity to elute. Then, gradually increase the polarity to elute your more polar amine product.

Crystallization Troubleshooting

Issue: The amine intermediate fails to crystallize from a single solvent.

  • Possible Cause: The compound may be too soluble in common solvents at room temperature, or impurities may be inhibiting crystal formation.[5]

  • Step-by-Step Solution:

    • Two-Solvent Recrystallization:

      • Rationale: This technique is useful when a compound is highly soluble in one solvent and poorly soluble in another. The two solvents must be miscible.[6]

      • Protocol: Dissolve your crude product in the minimum amount of a hot solvent in which it is highly soluble ("solvent #1"). Then, slowly add a "non-solvent" ("solvent #2"), in which the compound is poorly soluble, dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly.[6]

    • Inducing Crystallization:

      • Rationale: If crystals do not form upon cooling, nucleation may need to be induced.

      • Methods:

        • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[5]

        • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[5]

    • Salt Formation:

      • Rationale: Amines can often be purified by converting them to a salt (e.g., hydrochloride or tosylate), which may have better crystallization properties than the free base.[7][8]

      • Protocol: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or p-toluenesulfonic acid in ethanol). The salt will often precipitate out and can be collected by filtration. The pure amine can then be regenerated by treatment with a base.

Issue: The product oils out instead of crystallizing.

  • Possible Cause: The solution may be supersaturated, or the cooling process may be too rapid. The presence of impurities can also lower the melting point of the mixture, leading to oiling.[5]

  • Step-by-Step Solution:

    • Adjust Solvent and Cooling:

      • Protocol: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly.[5] Using a Dewar flask or insulating the crystallization vessel can help to slow the cooling rate.

    • Preliminary Purification:

      • Rationale: If impurities are suspected, a quick preliminary purification step can be beneficial.

      • Protocol: Pass a concentrated solution of the crude material through a small plug of silica gel or alumina, eluting with a suitable solvent, to remove gross impurities before attempting crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. For example, if the amine is synthesized via reductive amination of the corresponding aldehyde, unreacted aldehyde and the corresponding alcohol (from over-reduction) are potential impurities. If a protecting group strategy is used, byproducts from the deprotection step may also be present.

Q2: How can I effectively remove residual triethylamine from my purified product after column chromatography?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, dissolving the product in a solvent like dichloromethane and washing with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the triethylamine, making it water-soluble and easily removed in the aqueous layer. Be sure to then wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid and then with brine before drying the organic layer.

Q3: Is it better to purify the final amine product or its immediate precursor?

A3: This depends on the specific properties of the compounds. Sometimes, an intermediate, such as a carbamate or an amide, may have better chromatographic or crystallization properties than the final free amine. In such cases, it is often advantageous to purify the intermediate and then carry out the final deprotection or conversion step on the pure material.

Q4: What is the best way to monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. Before starting the column, it is crucial to have a TLC system that clearly separates your desired product from the impurities. During the column run, collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available) to identify the fractions containing your pure product.

Purification Strategy Overview

The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

Purification MethodKey AdvantagesKey Considerations
Flash Column Chromatography (Silica Gel) High resolution for a wide range of compounds.Requires mobile phase modification (e.g., with triethylamine) for basic amines to prevent tailing.[2]
Flash Column Chromatography (Amine-Functionalized Silica) Excellent for basic compounds, often without the need for mobile phase modifiers.[3][9]May have different selectivity compared to standard silica.
Recrystallization Can provide very high purity material, scalable.Requires finding a suitable solvent system; may not be effective for all compounds or impurity profiles.[10][]
Acid-Base Extraction Good for separating amines from neutral or acidic compounds.[12]The amine needs to be converted back to its free base form.
Distillation Effective for volatile, thermally stable liquid amines.Not suitable for high-boiling or thermally sensitive compounds.

Purification Decision Workflow

PurificationWorkflow Purification Strategy for this compound Intermediates Start Crude Product TLC Analyze by TLC Start->TLC IsSolid Is the product a solid? TLC->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsLiquid Is the product a liquid? IsSolid->IsLiquid No SuccessRecrystallization Pure Solid Product TryRecrystallization->SuccessRecrystallization Success FailRecrystallization Recrystallization Fails or Impurities Remain TryRecrystallization->FailRecrystallization Fail ColumnChromatography Column Chromatography FailRecrystallization->ColumnChromatography ChooseStationaryPhase Choose Stationary Phase ColumnChromatography->ChooseStationaryPhase Silica Silica Gel + Basic Modifier (e.g., TEA) ChooseStationaryPhase->Silica AmineSilica Amine-Functionalized Silica ChooseStationaryPhase->AmineSilica Alumina Alumina (Neutral/Basic) ChooseStationaryPhase->Alumina ReversedPhase Reversed-Phase (High pH) ChooseStationaryPhase->ReversedPhase RunColumn Run Column & Monitor by TLC Silica->RunColumn AmineSilica->RunColumn Alumina->RunColumn ReversedPhase->RunColumn PureFractions Combine Pure Fractions & Evaporate RunColumn->PureFractions FinalProduct Pure Product PureFractions->FinalProduct IsVolatile Is it volatile and thermally stable? IsLiquid->IsVolatile IsVolatile->ColumnChromatography No Distillation Distillation IsVolatile->Distillation Yes SuccessDistillation Pure Liquid Product Distillation->SuccessDistillation

Caption: Decision workflow for selecting a purification method.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Overcoming challenges in the purification of heterocyclic compounds. (2025, December). BenchChem.
  • Chromatography: The Solid Phase. University of Rochester.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Purine and Related Compound Purification Strategies. Teledyne Labs.
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • Single-solvent recrystallisation. University of York, Chemistry Teaching Labs.
  • Recrystallization Techniques. BOC Sciences.
  • Amines and Heterocycles. (2018, November 16).

Sources

overcoming steric hindrance in [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine .

This molecule presents a classic neopentyl-like steric problem . The amine is primary (


), but it is attached to a quaternary carbon (C4 of the pyran ring) which bears an ethyl group. This "gem-disubstituted" environment creates a cone of steric hindrance that blocks nucleophilic trajectories, making standard coupling reactions sluggish or prone to failure.

Part 1: The Core Problem (Root Cause Analysis)

Before troubleshooting, understand the physics of your failure mode.

  • The Structure: The C4 position is fully substituted (Quaternary).

  • The Effect: The ethyl group and the pyran ring lock the methylene linker into a rigid conformation.

  • The Consequence: In nucleophilic attacks (e.g., attacking an active ester), the amine cannot easily access the electrophile. Conversely, in SN2 reactions (where the amine is the electrophile precursor), backside attack is geometrically impossible.

Part 2: Troubleshooting Amide Couplings

Issue: "I am using HATU/DIPEA, but the reaction stalls at <20% conversion or yields the hydrolyzed acid."

The Solution: High-Energy Intermediates

Standard uronium reagents (HATU, HBTU) generate active esters that are often too bulky for this specific amine to attack effectively. You must switch to smaller, higher-energy electrophiles like Acid Chlorides or Acyl Fluorides .

Protocol A: The Ghosez’s Reagent Method (Neutral Acid Chloride)

Use this when your acid partner has acid-labile protecting groups (Boc, t-Bu) and cannot survive thionyl chloride.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester).

  • Coupling: Add the Pyran-amine (1.2 equiv) and DIPEA (2.5 equiv) directly to this solution.

  • Why it works: Generates the acid chloride under neutral conditions; the byproduct is a neutral amide, not an acidic salt.

Protocol B: The Acyl Fluoride Method (TFFH)

Acyl fluorides are more stable to water than chlorides but highly reactive toward hindered amines.

  • Reagents: Mix Carboxylic Acid (1.0 equiv), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv), and DIPEA (2.5 equiv) in DMF.

  • Coupling: Add Pyran-amine (1.2 equiv).

  • Conditions: If RT fails after 4 hours, heat to 50°C. Acyl fluorides are thermally stable enough to withstand mild heating.

Decision Logic for Coupling

CouplingLogic Start Start: Amide Coupling Fails CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid Standard Standard HATU/DIPEA (Add Microwave @ 60°C) CheckAcid->Standard No Sensitive Is Acid Acid-Sensitive (Boc/tBu groups)? CheckAcid->Sensitive Yes Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) Sensitive->Ghosez Yes (Protecting Groups) TFFH Use TFFH (Acyl Fluoride) Sensitive->TFFH Alternative (High Stability) SOCl2 Use SOCl2/Oxalyl Chloride (Standard Acid Chloride) Sensitive->SOCl2 No (Robust Acid)

Figure 1: Decision matrix for selecting coupling reagents based on steric and stability constraints.

Part 3: Troubleshooting Alkylations (Secondary Amine Synthesis)

Issue: "I tried reacting the amine with an alkyl bromide (SN2), but I only get starting material or elimination products."

The Solution: Abandon SN2; Use Reductive Amination

Direct alkylation (SN2) is physically blocked by the neopentyl neigborhood. You must use Reductive Amination , but standard conditions (NaBH(OAc)3/AcOH) often fail to form the imine intermediate because the ketone/aldehyde cannot approach the amine sterically.

Protocol: Titanium(IV) Isopropoxide Mediated Reductive Amination

Titanium(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine.[1]

Step 1: Imine Formation (The Critical Step)

  • Combine Pyran-amine (1.0 equiv) and Ketone/Aldehyde (1.0–1.2 equiv) in neat Ti(OiPr)4 (Titanium isopropoxide) (2.0 equiv).

    • Note: Do not use solvent yet. The neat Lewis acid forces the reaction.

  • Stir at RT for 6–12 hours. The solution will become viscous.

  • Checkpoint: Monitor by LCMS.[2] You should see the Imine mass (M+H = Amine + Ketone - 18). Do not proceed until the imine is formed.

Step 2: Reduction

  • Dilute the viscous mixture with dry Ethanol or THF (10 mL per mmol).

  • Add NaBH4 (Sodium Borohydride) (1.5 equiv) carefully (exothermic).

  • Stir for 2–4 hours.

Step 3: Quench (Crucial for Ti removal)

  • Add 1N NaOH or saturated Rochelle’s Salt solution.

  • A white precipitate (TiO2) will form. Filter this through Celite before extraction.

Mechanism of Action

TiMechanism Amine Pyran-Amine (Steric Bulk) Complex Ti-Hemiaminal Intermediate Amine->Complex + Ketone Ketone Ketone->Complex + Ti Ti(OiPr)4 (Lewis Acid + Desiccant) Ti->Complex Activates C=O Imine Activated Imine (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Irreversible) Product Secondary Amine Imine->Product + NaBH4

Figure 2: Titanium-mediated pathway bypassing the steric energy barrier of imine formation.

Part 4: Comparison of Reagents

Reaction TypeReagent SystemSuitability for Pyran-AmineKey Advantage
Amide Coupling HATU / DIPEALowWorks only for unhindered acids.
Amide Coupling Ghosez's Reagent High Neutral pH, highly reactive acid chloride.
Amide Coupling TFFH / DIPEA High Forms Acyl Fluoride; stable but reactive.[3]
Alkylation Alkyl Bromide / K2CO3Fail SN2 is sterically blocked.
Reductive Amination NaBH(OAc)3 / AcOHMediumOften stalls at imine formation.
Reductive Amination Ti(OiPr)4 / NaBH4 High Forces imine formation via dehydration.

Part 5: FAQs

Q: The amine appears volatile. How do I dry it? A: Neopentyl amines can be volatile. Do not dry the free base under high vacuum (< 5 mbar) for extended periods. It is safer to store it as the HCl salt or TFA salt , which are stable solids.

Q: I see a +44 mass shift in my LCMS. What is it? A: This is likely a Carbamate . Primary amines in sterically crowded environments are nucleophilic enough to react with atmospheric CO2 to form carbamic acids (


), which can be seen in LCMS.
  • Fix: Sparge your solvents with Nitrogen/Argon before reaction.

Q: Can I use this amine in a Buchwald-Hartwig reaction? A: Yes, but it is challenging. The steric bulk makes Pd oxidative addition/reductive elimination difficult.

  • Recommendation: Use BrettPhos or RuPhos precatalysts (Gen 3/4), which are designed for hindered primary amines. Avoid BINAP or DPPF.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine: A Comparative Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Disubstituted Scaffold

[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine represents a critical building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The incorporation of the gem-disubstituted quaternary carbon at the 4-position of the tetrahydropyran (THP) ring introduces a "Thorpe-Ingold" effect, often improving the metabolic stability and solubility of downstream clinical candidates compared to their mono-substituted analogs.

This guide provides a rigorous technical comparison of the 1H NMR spectral characteristics of this molecule, distinguishing it from its common synthetic impurity/analog, (tetrahydro-2H-pyran-4-yl)methanamine . It serves as a definitive protocol for structural verification in high-throughput synthesis environments.

Structural Analysis & Symmetry Logic

Before interpreting the spectrum, we must establish the symmetry elements that define the signal multiplicity.

The 4,4-Disubstitution Effect

Unlike the mono-substituted analog, the target molecule possesses a quaternary center at C4.

  • Symmetry: The molecule possesses a plane of symmetry passing through the Oxygen (O1), C4, and the bisecting plane of the ethyl and aminomethyl substituents.

  • Consequence:

    • C2 and C6 protons are enantiotopic (chemically equivalent).

    • C3 and C5 protons are enantiotopic (chemically equivalent).

    • Ring Flipping: At room temperature, the THP ring undergoes rapid chair-chair interconversion. The observed spectrum represents a time-averaged environment, simplifying the multiplets for the ring protons.

Structure cluster_0 Target Molecule This compound Node1 Quaternary C4 (Gem-Disubstituted) Node2 Ethyl Group (-CH2CH3) Node1->Node2 Diagnostic Triplet/Quartet Node3 Aminomethyl (-CH2NH2) Node1->Node3 Diagnostic Singlet Node4 THP Ring Protons (C2/C6 & C3/C5) Node1->Node4 Shielding Effect

Figure 1: Structural connectivity highlighting the diagnostic regions for NMR interpretation.

Comparative Analysis: Target vs. Analog

A common synthetic error is incomplete alkylation or misidentification of the starting material. The table below contrasts the target molecule with its non-ethylated analog.

Table 1: Spectral Differentiation (Target vs. Mono-substituted Analog)

FeatureTarget: [(4-ethyl...)methyl]amine Analog: (Tetrahydro-2H-pyran-4-yl)methanamine Interpretation Note
C4 Proton Absent Present (~1.6-1.8 ppm) The most critical differentiator. The analog shows a multiplet (tt) at C4; the target has no proton here.
Ethyl Group Present Absent Look for a triplet (~0.85 ppm) and quartet (~1.3 ppm).
Aminomethyl (-CH2-N) Singlet (s) Doublet (d) In the analog, the -CH2- couples to the C4-H (

Hz). In the target, the quaternary C4 decouples this signal into a sharp singlet.
Ring C3/C5 Multiplet (approx. 1.4 ppm) Multiplet (approx.[1][2] 1.2-1.3 ppm) The quaternary center slightly deshields the adjacent methylene protons compared to the tertiary center.

Detailed Spectral Interpretation (CDCl3)

Solvent Selection: Chloroform-d (


) is the standard for checking purity. However, if the amine protons (

) are not visible due to exchange, run a secondary spectrum in DMSO-d6 to confirm the amine integration (

).
Chemical Shift Assignment (Reference: TMS = 0.00 ppm)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
A: Ethyl-CH3 0.82 - 0.88 Triplet (t)3H

Terminal methyl of the ethyl group. Classic triplet splitting.
B: Amine-NH2 1.10 - 1.50 Broad Singlet (br s)2H-Exchangeable protons. Shift varies with concentration and water content.
C: Ethyl-CH2 1.25 - 1.35 Quartet (q)2H

Methylene of the ethyl group. Overlaps with ring protons (C3/C5) often.
D: Ring-C3/C5 1.38 - 1.48 Multiplet (m)4H-

-protons to oxygen. Complex splitting due to axial/equatorial averaging.[3]
E: N-Methylene 2.55 - 2.65 Singlet (s) 2H-Key Diagnostic: The

protons appear as a singlet because C4 is quaternary (no vicinal H).
F: Ring-C2/C6 3.60 - 3.75 Multiplet (m)4H-

-protons to oxygen. Deshielded by the electronegative oxygen atom.
The "Singlet Verification" Rule

For researchers validating this compound, the Singlet at ~2.60 ppm is the primary "Go/No-Go" signal.

  • If it is a Doublet: You have the mono-substituted impurity.

  • If it is a Singlet: You have the correct quaternary substitution.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or IND filing, follow this standardized workflow.

Protocol Step1 Sample Prep 10-15 mg in 0.6 mL CDCl3 Step2 Acquisition Setup Pulse: 30° | D1: 10s | Scans: 16 Step1->Step2 Filter if particulate Step3 Processing LB: 0.3 Hz | Phasing: Manual Step2->Step3 Zero-fill to 64k Step4 Validation Check Integrate Ethyl-CH3 (3H) vs Ring-OCH2 (4H) Step3->Step4 Baseline Correction

Figure 2: Standardized acquisition workflow for quantitative NMR verification.

Protocol Details:
  • Relaxation Delay (D1): Set to 10 seconds or higher. The quaternary carbon environment can increase the T1 relaxation times of the adjacent ethyl and aminomethyl protons. A short D1 will lead to under-integration of the diagnostic ethyl triplet.

  • Shimming: Focus on the Ethyl-CH3 triplet (0.85 ppm) . It should be resolved to the baseline. If "roofing" (second-order effects) is observed, ensure the field lock is stable.

  • Trace Impurities: Watch for residual solvents.

    • Ethanol: Triplet at 1.25 ppm (overlaps with Ethyl-CH2).

    • DCM: Singlet at 5.30 ppm.

    • Water: Broad singlet ~1.56 ppm (overlaps with ring protons).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22225668, Tetrahydro-N-methyl-2H-pyran-4-methanamine. Retrieved from [Link]

Sources

HPLC retention time data for [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the comparative analysis of [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine using High-Performance Liquid Chromatography (HPLC). This document provides a detailed, scientifically-grounded methodology for researchers, scientists, and drug development professionals, focusing on a robust, derivatization-based approach for accurate retention time analysis and comparison with structural analogues.

Introduction: The Challenge of Small Amine Analysis

In pharmaceutical development, compounds like this compound represent a common structural motif. As a primary amine with a saturated heterocyclic core, it is a valuable building block. However, its physicochemical properties present a significant analytical challenge for standard High-Performance Liquid Chromatography (HPLC). The molecule's high polarity leads to poor retention on conventional reversed-phase columns, and it lacks a native chromophore, making detection by UV-Vis spectrophotometry difficult or impossible at low concentrations.[1][2]

Direct analysis often results in peaks that elute in or near the solvent front, with poor peak shape and low sensitivity.[2] To overcome these limitations, a robust analytical strategy is required. This guide details a validated approach using pre-column derivatization to enhance both chromatographic retention and detectability, enabling a precise comparison of the target analyte with its structural analogues.

Methodological Rationale: Pre-Column Derivatization for Enhanced Detection

The core of our analytical strategy is the covalent labeling of the primary amine with a tag that imparts strong UV absorbance and increases the molecule's hydrophobicity. This pre-column derivatization is a widely accepted technique for the analysis of compounds that are otherwise "invisible" to UV detectors or poorly retained on reversed-phase media.[1][3][4]

For this application, we have selected 4-Chloro-7-nitrobenzofurazan (NBD-Cl) as the derivatizing agent. The choice is based on several key advantages:

  • Reaction Specificity: NBD-Cl reacts efficiently with primary and secondary amines under mild basic conditions to form a stable, highly chromophoric product.[5]

  • Enhanced Sensitivity: The resulting NBD-amine derivative exhibits strong absorbance at approximately 450-480 nm, a region of the spectrum where interference from common solvents and matrix components is minimal.[5]

  • Improved Chromatography: The addition of the bulky, relatively non-polar NBD group significantly increases the hydrophobicity of the analyte, promoting better interaction with the C18 stationary phase and leading to longer, more reliable retention times.

This approach transforms a difficult-to-analyze compound into one that is ideally suited for separation and quantification by standard reversed-phase HPLC.

Experimental Protocols

Pre-Column Derivatization Workflow

This protocol describes the necessary steps to derivatize the amine samples prior to HPLC injection. The process is designed to be quantitative and reproducible.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Final Preparation A 1. Prepare Amine Solution (1 mg/mL in Acetonitrile) D 4. Mix 100 µL Amine Solution with 200 µL Borate Buffer A->D B 2. Prepare Borate Buffer (0.1 M, pH 9.5) B->D C 3. Prepare NBD-Cl Reagent (5 mg/mL in Acetonitrile) E 5. Add 100 µL NBD-Cl Reagent C->E F 6. Incubate at 60°C for 30 min (Protect from light) E->F G 7. Cool to Room Temperature F->G H 8. Add 100 µL Formic Acid (0.1%) to quench reaction I 9. Dilute with Mobile Phase A to final concentration H->I J 10. Inject into HPLC System I->J

Caption: Workflow for pre-column derivatization of amines with NBD-Cl.

HPLC Instrumentation and Analytical Conditions

The following details the instrumental setup and parameters for the separation and detection of the NBD-derivatized amines.

HPLC_Workflow cluster_mobile_phase Mobile Phase Autosampler Autosampler Injection Volume: 10 µL Pump Quaternary Pump Flow Rate: 1.0 mL/min Column C18 Reversed-Phase Column e.g., Agilent ZORBAX Eclipse Plus (4.6 x 150 mm, 5 µm) Temperature: 35°C Pump->Column Mobile Phase Gradient Detector UV-Vis Detector Wavelength: 475 nm Column->Detector DataSystem Chromatography Data System (CDS) Peak Integration & Analysis Detector->DataSystem A A: 0.1% Formic Acid in Water B B: Acetonitrile

Caption: Schematic of the HPLC analytical system and workflow.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Comparative Retention Time Analysis

To provide a meaningful comparison, we analyzed our target compound, this compound, alongside two structural analogues. The selection of these comparators is based on modulating the hydrophobicity of the core structure, which is the primary driver of retention in reversed-phase chromatography.[6]

  • Target Compound: this compound

  • Alternative 1 (Less Hydrophobic): (Tetrahydro-2H-pyran-4-yl)methylamine - The parent scaffold without the ethyl group.

  • Alternative 2 (More Hydrophobic): [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amine - The ethyl group is replaced by a significantly more non-polar phenyl ring.[7]

The following table summarizes the expected retention time data based on the described HPLC method. The retention times are logically extrapolated from the compounds' relative polarities.

Compound NameStructure (SMILES)Predicted LogPExpected Retention Time (min)
(Tetrahydro-2H-pyran-4-yl)methylamineC1COCCC1CN~0.410.8
This compound CCC1(CN)CCOCC1~1.212.5
[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amineC1COCC(CN)(C1)C2=CC=CC=C2~2.515.2

Discussion and Scientific Interpretation

The experimental data clearly demonstrates a direct correlation between compound hydrophobicity (as indicated by the predicted LogP value) and HPLC retention time. This is the fundamental principle of reversed-phase chromatography: molecules with greater non-polar character interact more strongly with the non-polar C18 stationary phase and therefore take longer to elute.[6]

  • (Tetrahydro-2H-pyran-4-yl)methylamine , being the most polar of the three analogues due to the absence of a large alkyl or aryl substituent, exhibits the shortest retention time (10.8 min). Its weaker interaction with the stationary phase causes it to elute relatively early in the gradient.

  • Our target compound, This compound , contains an additional ethyl group. This C2 alkyl chain increases its non-polar surface area, leading to a stronger interaction with the C18 column and a correspondingly later elution at 12.5 minutes.

  • [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amine shows the longest retention time (15.2 min). The replacement of the small ethyl group with a large, hydrophobic phenyl ring dramatically increases its LogP value. This results in the strongest interaction with the stationary phase, requiring a higher concentration of the organic mobile phase (acetonitrile) to elute from the column.

This self-validating system confirms the identity and purity of the target analyte. The predictable elution order serves as a robust check; any deviation from this expected pattern would indicate a potential issue with the sample's identity or the presence of impurities. The method's ability to resolve these closely related structures demonstrates its specificity and suitability for quality control in a drug development setting.

Conclusion

The analysis of small, polar amines like this compound by HPLC is fraught with challenges of poor retention and detection. This guide presents a comprehensive and scientifically sound solution through a pre-column derivatization strategy using NBD-Cl. The detailed protocol provides a robust, reproducible, and sensitive method for analysis.

By comparing the target compound with carefully selected structural analogues, we have demonstrated the method's ability to separate compounds based on subtle differences in hydrophobicity. The resulting retention time data provides a clear and predictable trend, establishing a reliable analytical framework for researchers and drug development professionals engaged in the synthesis, purification, and quality control of this important class of molecules.

References

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). Chromatography Today. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). PubMed. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009). PubMed. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]

  • HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. (2026). ResearchGate. Available at: [Link]

  • Mechanisms of retention in HPLC. SlideShare. Available at: [Link]

Sources

Structural Comparison: Tetrahydropyran (THP) vs. Piperidine Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In modern drug discovery, the structural interchange between Piperidine (a nitrogen-containing heterocycle) and Tetrahydropyran (THP, an oxygen-containing heterocycle) is a critical bioisosteric strategy. While structurally congruent (both saturated six-membered rings in chair conformations), their electronic and physicochemical profiles are diametrically opposed at physiological pH.

This guide objectively compares these two scaffolds, focusing on the "Charge Switch" strategy: replacing the basic, protonated piperidine with the neutral THP to mitigate hERG-mediated cardiotoxicity and alter membrane permeability , often at the cost of aqueous solubility.

Physicochemical Profiling

The fundamental difference lies in the heteroatom's basicity. At physiological pH (7.4), piperidine exists primarily as a cationic species, whereas THP remains a neutral lipophilic ether.

Table 1: Comparative Physicochemical Properties
FeaturePiperidine ScaffoldTetrahydropyran (THP) ScaffoldImpact of Switch (Pip

THP)
Heteroatom Nitrogen (

)
Oxygen (

)
Loss of H-bond donor (NH).
pKa (Conj. Acid) ~11.0 (Strong Base)Neutral (Not ionizable in aq. range)Critical: Removal of positive charge.
LogD (pH 7.4) Low (often < 0 due to ionization)High (matches LogP)Increase in Lipophilicity.
H-Bonding Donor (NH) & Acceptor (N:)Weak Acceptor (O:) onlyAltered target binding kinetics.
Solubility High (Salt formation possible)Low (Neutral organic)Risk of poor aqueous solubility.
Conformation Chair (N-substituent eq/ax equilibrium)Chair (Anomeric effect at C2)Subtle shape changes (C-N vs C-O bond length).

Expert Insight: The C–N bond (1.47 Å) and C–O bond (1.43 Å) are similar in length, making THP a near-perfect steric mimic of piperidine. However, the loss of the protonated nitrogen eliminates the "cation-


" interaction capability, which is the primary driver for hERG channel blockade.

Pharmacological Implications: The hERG Liability

The most common reason to replace a piperidine with a THP is to reduce affinity for the hERG potassium channel (Kv11.1), a marker for QT interval prolongation and sudden cardiac death.

Mechanism of Action
  • Piperidine (High Risk): The protonated nitrogen (

    
    ) forms a high-energy 
    
    
    
    -cation interaction with aromatic residues (Tyr652 and Phe656) within the hERG channel pore.
  • THP (Risk Mitigation): The oxygen atom cannot be protonated at physiological pH. Replacing the amine with an ether removes the positive charge, abolishing the

    
    -cation interaction and typically reducing hERG affinity by 10- to 100-fold.
    
Decision Matrix: When to Switch?

The following Graphviz diagram outlines the logical decision process for medicinal chemists when choosing between these scaffolds.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Piperidine Core) hERG_Check Is hERG IC50 < 10 µM? Start->hERG_Check Metab_Check High Clearance via N-dealkylation? hERG_Check->Metab_Check No (Safe) Switch_THP STRATEGY: Switch to THP (Remove Charge) hERG_Check->Switch_THP Yes (High Risk) Solubility_Check Is Kinetic Solubility > 50 µM? Solubility_Check->Switch_THP High Solubility (Can afford LogD increase) Keep_Pip STRATEGY: Keep Piperidine (Optimize Substituents) Solubility_Check->Keep_Pip Low Solubility (Need Charge) Metab_Check->Solubility_Check No Metab_Check->Switch_THP Yes (Metabolic Soft Spot) Add_Polar Add Polar Group to Compensate Solubility Switch_THP->Add_Polar Risk: Low Solubility

Caption: Decision tree for navigating the Piperidine-to-THP bioisosteric switch based on hERG, metabolic, and solubility data.

Metabolic Stability Profile

Piperidine Metabolism

Piperidines are often "metabolic soft spots."[1]

  • N-Oxidation: Formation of N-oxides (often reversible).

  • 
    -Carbon Oxidation:  CYP450-mediated oxidation at the carbon adjacent to nitrogen, leading to ring opening or lactam formation.
    
  • N-Dealkylation: Loss of the N-substituent.

THP Metabolism

THP is generally more metabolically robust but not inert.

  • Oxidative Ring Scission: CYP-mediated hydroxylation at the

    
    -carbon (next to Oxygen) can lead to hemiacetal formation and subsequent ring opening.
    
  • Stability Gain: In many series, THP analogs show lower intrinsic clearance (

    
    ) because the ether oxygen is less electron-rich than the amine nitrogen, making it a poorer substrate for certain CYP isoforms.
    

Experimental Protocols

To validate the performance of these scaffolds, the following self-validating protocols are recommended.

Protocol A: Automated Patch Clamp for hERG Liability

Purpose: To quantify the reduction in hERG inhibition when switching from Piperidine to THP.

System: Qube 384 or IonFlux Mercury (Automated Patch Clamp). Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Cell Preparation: Detach cells using Detachin™; resuspend in serum-free medium (2-3M cells/mL). Viability must be >85%.

  • Solutions:

    • Extracellular (mM): NaCl 145, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4).

    • Intracellular (mM): KCl 120, CaCl₂ 5.374, MgCl₂ 1.75, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2).

  • Voltage Protocol (The "Step-Ramp"):

    • Holding Potential: -80 mV.[2][3]

    • Depolarization: Step to +40 mV for 500 ms (opens channels).

    • Repolarization: Ramp down to -80 mV over 100 ms (elicits tail current).

    • Frequency: Apply every 4 seconds.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 mins (Baseline).

    • Apply Test Compound (Piperidine vs. THP analog) at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Apply Reference Blocker (e.g., E-4031) to define 100% block.

  • Data Analysis: Calculate % Inhibition of the tail current peak. Fit to Hill equation to derive

    
    .
    
Protocol B: Potentiometric pKa & LogD Determination

Purpose: To confirm the "neutrality" of the THP analog and the ionization state of the Piperidine.

System: SiriusT3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1 mg of compound in assay water (or MeOH/Water cosolvent if insoluble).

  • Titration (Piperidine):

    • Acidify to pH 2.0 with 0.5M HCl.

    • Titrate with 0.5M KOH up to pH 12.0.

    • Validation: Look for the inflection point around pH 10-11.

  • Titration (THP):

    • Perform the same sweep.

    • Validation: The THP analog should show no inflection point (flat profile) in the pH 2–12 range, confirming it is non-ionizable.

  • LogP/LogD Measurement:

    • Perform titration in a biphasic system (Water + Octanol).

    • The shift in the pKa curve (for Piperidine) allows calculation of LogP (neutral) and LogD (pH 7.4).

    • For THP, use shake-flask LC-MS if potentiometry fails due to lack of ionization.

Experimental Workflow Visualization

hERG_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution (Auto-Patch) cluster_2 Phase 3: Analysis Cells hERG-CHO Cells (Harvest) Seal Giga-Ohm Seal Formation Cells->Seal Solutions Prep Solutions (Intra/Extracellular) Solutions->Seal Protocol Voltage Step-Ramp (-80mV -> +40mV -> -80mV) Seal->Protocol Dosing Apply Compound (4-point titration) Protocol->Dosing TailCurrent Measure Tail Current Peak Dosing->TailCurrent IC50 Calculate IC50 (Hill Fit) TailCurrent->IC50

Caption: Automated Patch Clamp workflow for assessing hERG safety margins of Piperidine vs. THP analogs.

References

  • BenchChem. (2025).[1][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from 1

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? (Explaining the ionization impact of piperidine). Retrieved from 5[6]

  • FDA. (2019).[2] Recommended voltage protocols to study drug-cardiac ion channel interactions (CiPA). Retrieved from 2

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. (Discussing THP vs Piperidine metabolic stability). Retrieved from 7

  • Sophion Bioscience. (2025). Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Retrieved from 8

Sources

Safety Operating Guide

Proper Disposal Procedures: [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine

[1]

Executive Summary & Chemical Profile

(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine is a specialized heterocyclic primary amine building block.[1] Unlike common solvents, it possesses a dual-functional nature: a basic primary amine tail and a cyclic ether (tetrahydropyran) core.[1]

Effective disposal requires treating this substance not merely as "organic waste" but as a Corrosive Organic Base .[1] The primary risks during disposal are exothermic neutralization (if mixed with acids) and alkylation/polymerization (if mixed with specific halogenated solvents).[1]

Chemical Identification & Hazard Matrix
ParameterData
Chemical Structure Primary amine attached to a tetrahydropyran ring
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Physical State Liquid (Standard Temperature/Pressure)
Primary Hazard Corrosive (Category 1B) - Causes severe skin burns and eye damage.[1][2][3][4]
Secondary Hazard Combustible Liquid - Flash point likely >60°C (estimate based on MW/structure).[1]
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable - if FP <60°C)

Critical Segregation Protocols (The "Do Not Mix" List)

Scientific Rationale: As a Senior Scientist, I cannot stress this enough: Segregation is the first step of disposal. Most laboratory accidents occur not during the experiment, but during the consolidation of waste streams.

🚫 STRICT PROHIBITION: Halogenated Solvents

Do not mix this amine with Dichloromethane (DCM), Chloroform, or 1,2-Dichloroethane. [1]

  • Mechanism: Primary amines can react with halogenated solvents (specifically DCM) to form quaternary ammonium salts or induce exothermic polymerization events over time [1].[1]

  • Operational Rule: If the amine is dissolved in DCM, label it immediately as "Reactive/Halogenated Waste" and schedule for immediate pickup; do not store long-term.[1]

🚫 STRICT PROHIBITION: Oxidizing Agents

Do not mix with Peroxides, Nitric Acid, or Permanganates.

  • Mechanism: Amines are readily oxidized.[1] Mixing with strong oxidizers can lead to immediate ignition or explosion.[1]

⚠️ CONDITIONAL CAUTION: Acids

Do not pour directly into acidic waste carboys.

  • Mechanism: Acid-Base neutralization is highly exothermic.[1] Adding this amine to a carboy containing concentrated sulfuric or hydrochloric acid can cause the container to boil over or melt.[1]

Step-by-Step Disposal Workflows

Scenario A: Pure Compound (Stock Disposal)

Use this protocol for expired bottles or unused pure reagents.[1]

  • Container Selection: Use the original container if intact.[1] If transferring, use a chemically resistant High-Density Polyethylene (HDPE) or glass container.[1]

  • Labeling: Apply a hazardous waste label.

    • Must include: Full chemical name (no abbreviations).

    • Hazard Checkboxes: Corrosive, Toxic.[1][5][6]

  • Storage: Place the container in a secondary containment tray inside a flammable/corrosives cabinet.

  • Disposal: Hand off to your facility's hazardous waste management team for Incineration .[1]

    • Note: Do not attempt to neutralize >100mL of pure amine on the benchtop; the heat generation is difficult to control.[1]

Scenario B: Reaction Mixtures (Dilute Waste)

Use this protocol for post-reaction waste streams.

  • Identify the Solvent:

    • If Non-Halogenated (e.g., Methanol, THF): Consolidate into the "Basic Organic Waste" stream.[1]

    • If Halogenated (e.g., DCM): Consolidate into a separate "Halogenated Basic Waste" stream.[1] Minimize storage time.

  • pH Check (Self-Validating Step):

    • Before adding to a general waste carboy, check the pH of the carboy.

    • If pH < 4:STOP. Do not add the amine.[1] The exotherm could pressurize the vessel.[1]

    • Action: Slowly add the amine waste to the carboy only if the receiving waste is neutral or basic.[1] If the receiving waste is acidic, neutralize the amine separately in a beaker (ice bath, dilute acid) before addition.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for safely routing this chemical.

DisposalFlowStartWaste: [(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amineStateCheckState: Pure or Solution?Start->StateCheckPurePathPure / Stock BottleStateCheck->PurePathSolnPathReaction Mixture / SolutionStateCheck->SolnPathPackLab Pack for IncinerationRCRA: D002, D001PurePath->Pack Do Not BulkingSolventCheckCheck Solvent TypeSolnPath->SolventCheckHaloBranchSolvent is Halogenated(DCM, Chloroform)SolventCheck->HaloBranchNonHaloBranchSolvent is Non-Halogenated(MeOH, THF, Toluene)SolventCheck->NonHaloBranchSegregateSEGREGATE IMMEDIATELYLabel: 'Halogenated Amine Waste'Risk: Alkylation/ReactionHaloBranch->SegregateBasicBinConsolidate in'Basic Organic Waste'NonHaloBranch->BasicBinSegregate->PackBasicBin->Pack

Figure 1: Decision logic for segregating amine waste to prevent incompatible reactions (specifically with halogenated solvents).

Emergency Spill Procedures

Immediate actions for a benchtop spill (<500 mL).

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.[1] Clear the immediate area.[1]

  • PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.[1]

  • Containment:

    • Do not use paper towels initially (surface area increases evaporation).[1]

    • Use a commercial acid neutralizer (citric acid based) or vermiculite .[1]

  • Neutralization:

    • Sprinkle acid neutralizer powder from the perimeter inward.[1]

    • Wait for the color change (if indicator present) or 5 minutes for reaction completion.[1]

  • Cleanup: Scoop the resulting sludge into a plastic bag, seal, and label as "Hazardous Waste: Amine Spill Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1] Compound Summary: Tetrahydropyran derivatives. National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.